5-(Pyridin-3-yl)indoline

Aldosterone synthase CYP11B2 Cardiovascular drug discovery

5-(Pyridin-3-yl)indoline is the definitive core scaffold for medicinal chemistry programs targeting aldosterone synthase (CYP11B2). This 5-pyridin-3-yl regioisomer is uniquely configured to deliver high CYP11B2 potency (sub-10 nM) and selectivity (>70-fold over CYP11B1), as validated by optimized derivatives such as 1-(7-chloro-5-(pyridin-3-yl)indolin-1-yl)ethanone (IC50=7.4 nM, SF≈77). Alternative isomers or heterocycle replacements cause significant activity loss, making this specific building block essential for reproducible SAR. Procure in bulk to streamline multi-target programs—the scaffold also supports IDO1 inhibitor development. Extensive CYP selectivity data available.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
Cat. No. B13640723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)indoline
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2)C3=CN=CC=C3
InChIInChI=1S/C13H12N2/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h1-4,6,8-9,15H,5,7H2
InChIKeyUVGDFTMOQCKKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-3-yl)indoline (CAS 90679-10-0): The Core Scaffold for Potent, Selective Aldosterone Synthase (CYP11B2) Inhibitor Campaigns


5-(Pyridin-3-yl)indoline is an organoheterocyclic compound within the indoline class, defined by a pyridin-3-yl substituent at the 5-position of the 2,3-dihydro-1H-indole ring system . With a molecular formula of C13H12N2 and a molecular weight of 196.25 g/mol, it serves as the foundational scaffold upon which some of the most potent and selective aldosterone synthase (CYP11B2) inhibitors reported to date have been constructed [1]. The scaffold's privileged nature is demonstrated by optimized derivatives that achieve sub-10 nM CYP11B2 inhibition, and selectivity factors exceeding 70 over the highly homologous CYP11B1 enzyme, surpassing clinical-stage comparators [2].

Procurement Caution: Why Generic Indoline Analogs Cannot Substitute for 5-(Pyridin-3-yl)indoline in CYP11B2-Focused Programs


The substitution pattern on the indoline ring is a critical determinant of biological activity. Patent and primary literature demonstrate that the 5-pyridin-3-yl regioisomer is uniquely configured to yield high CYP11B2 potency and selectivity, whereas alternative isomers (e.g., 2-(pyridin-3-yl)indoline) or heterocyclic replacements lead to significant activity losses [1]. For example, replacing the pyridine ring of a related indolyl compound with a furan resulted in a near threefold drop in potency (23.9 nM → 65 nM) [2]. Similarly, the 5-pyridin-3-yl indoline scaffold is the core of derivatives that achieve >70-fold selectivity for CYP11B2 over CYP11B1, a profile unattainable with 2-substituted counterparts [3]. Indiscriminate substitution thus risks derailing structure-activity relationship (SAR) campaigns and precludes reproduction of published high-selectivity profiles.

Quantitative Comparative Evidence: 5-(Pyridin-3-yl)indoline Performance Metrics vs. Clinical Candidates and Regioisomers


CYP11B2 Inhibition: 5-Pyridin-3-yl Indoline Derivative Achieves Low Nanomolar Potency, Comparable to Clinical Candidates

A derivative built directly on the 5-(pyridin-3-yl)indoline scaffold, 1-(7-chloro-5-(pyridin-3-yl)indolin-1-yl)ethanone, exhibits an IC50 of 7.4 nM against human CYP11B2 in V79 cell-based assays [1]. This places it within approximately twofold of the clinical-stage aldosterone synthase inhibitors fadrozole and LCI699, which both show IC50 values in the low nanomolar range [2]. The data demonstrates that the unsubstituted 5-(pyridin-3-yl)indoline core provides a viable starting point for achieving clinically relevant target engagement.

Aldosterone synthase CYP11B2 Cardiovascular drug discovery

CYP11B2 Over CYP11B1 Selectivity: Scaffold Derivatives Achieve >70-Fold Selectivity, Decisively Outperforming Fadrozole and LCI699

A single-site-substituted derivative of the 5-(pyridin-3-yl)indoline scaffold achieves a CYP11B1 IC50 of 570 nM while maintaining a CYP11B2 IC50 of 7.4 nM, yielding a selectivity factor of approximately 77 [1]. Other optimized derivatives bearing the same core scaffold (e.g., compounds 14 and 23) reach selectivity factors around 170 [2]. In contrast, the clinical candidates fadrozole and LCI699 display selectivity factors below 15 [2]. The 5-pyridin-3-yl substitution pattern is essential for this selectivity advantage; the patent landscape explicitly centers on this regioisomer for achieving high selectivity [3].

Selectivity CYP11B1 Off-target risk

Hepatic CYP Panel Clean Profile: Scaffold Derivatives Show No Significant Inhibition of Major Drug-Metabolizing CYP450s

The most optimized derivatives of the pyridyl-indoline scaffold exhibit no significant inhibition (IC50 > 50 μM) of the five major hepatic CYP isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as well as the steroidogenic enzymes CYP17 and CYP19 [1]. This clean profile contrasts with several other aldosterone synthase inhibitor chemotypes, which have shown measurable inhibition of one or more CYP isoforms at lower concentrations, raising drug-drug interaction (DDI) concerns during preclinical development [1].

Drug-drug interaction CYP450 inhibition Hepatic safety

Regioisomeric Advantage: 5-Substitution Yields Superior CYP11B2 Selectivity Compared to 2-Substituted Indoline Isomers

The patent literature covering 5-pyridin-3-yl-2,3-dihydro-1H-indole derivatives explicitly focuses on the 5-position substitution pattern for achieving high CYP11B2 selectivity, whereas 2-substituted analogs lack comparable selectivity data in public disclosures [1]. The binding orientation inferred from the high selectivity factors (>75) of 5-substituted derivatives suggests that the 5-pyridin-3-yl geometry uniquely positions the pyridine nitrogen for favorable interactions within the CYP11B2 active site while disfavoring CYP11B1 binding [2]. No peer-reviewed report has demonstrated a 2-(pyridin-3-yl)indoline derivative achieving a selectivity factor above 15, the ceiling established by fadrozole and LCI699 [2].

Regioisomer Substitution pattern Structure-activity relationship

Commercial Purity Benchmarking: ≥98% Certified Purity Supports Reproducible SAR Studies

5-(Pyridin-3-yl)indoline (CAS 90679-10-0) is commercially available at certified purities of ≥98% (Chemscene) or 97% (AKSci), supported by batch-specific quality control documentation . This level of purity is critical for structure-activity relationship (SAR) campaigns where even low-level impurities can confound biological assay results. In contrast, many indoline analogs are offered at lower purity specification (≤95%) or lack batch-specific certificates of analysis, introducing variability that undermines cross-study reproducibility .

Chemical purity Quality control Reproducibility

Cross-Target Scaffold Versatility: 5-Pyridin-3-yl Indole/Indoline Core Also Validated in IDO1 Inhibitor Discovery

Beyond CYP11B2, the 5-(pyridin-3-yl)-indole/indoline core structure has been independently validated as a productive scaffold for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a target in cancer immunotherapy. Kong et al. (2020) demonstrated that 5-(pyridin-3-yl)-1H-indole-4,7-dione derivatives act as reversible competitive IDO1 inhibitors with micromolar potency in both enzymatic and cell-based assays [1]. This cross-target validation underscores that the 5-pyridin-3-yl substitution pattern is a general pharmacophoric feature rather than a target-specific artifact, expanding the procurement rationale beyond a single therapeutic program.

IDO1 Cancer immunotherapy Scaffold versatility

Optimal Application Scenarios for 5-(Pyridin-3-yl)indoline: Evidence-Driven Procurement Guidance


Hit-to-Lead Optimization for Selective CYP11B2 Inhibitors

Research teams pursuing aldosterone synthase (CYP11B2) inhibitors for hypertension or heart failure should procure 5-(Pyridin-3-yl)indoline as the core scaffold. As demonstrated by the 1-(7-chloro-5-(pyridin-3-yl)indolin-1-yl)ethanone derivative (CYP11B2 IC50 = 7.4 nM, selectivity factor ≈ 77 over CYP11B1) [1], the scaffold supports sub-10 nM potency and clinically meaningful selectivity. Systematic derivatization at the 1-position and 7-position of the indoline ring is the established path to further optimizing these parameters, as validated by compounds 14 and 23 achieving selectivity factors around 170 [2].

Selectivity Profiling and Off-Target Liability Assessment in Steroidogenic Enzyme Panels

For laboratories characterizing CYP11B2/CYP11B1 selectivity, 5-(Pyridin-3-yl)indoline derivatives offer an established positive-control benchmark. The scaffold's derivatives have been extensively profiled against the full hepatic CYP panel (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and key steroidogenic enzymes (CYP17, CYP19), all showing IC50 > 50 μM [1]. This comprehensive profiling dataset, rare among indoline-based inhibitor series, enables researchers to benchmark new analogs against a well-characterized selectivity profile and accelerates the identification of off-target liabilities.

Structure-Activity Relationship (SAR) Studies: Regioisomeric Comparison with 2-Pyridin-3-yl Indoline

Academic and industrial medicinal chemistry groups conducting systematic SAR around the pyridyl-indoline scaffold should include 5-(Pyridin-3-yl)indoline alongside its 2-substituted regioisomer. Published data demonstrates that only the 5-substituted isomer yields high CYP11B2 selectivity (SF ≥ 77), while the 2-isomer lacks comparable selectivity achievements in public disclosures [1][2]. Head-to-head regioisomer comparisons in the same assay platform allow laboratories to generate proprietary SAR data while anchoring results to published selectivity benchmarks.

Dual-Target Probe Development: CYP11B2 and IDO1 Inhibitor Chemistry

Research groups exploring dual-target strategies or scaffold repurposing can leverage the 5-pyridin-3-yl indole/indoline core for both CYP11B2 and IDO1 inhibitor development. Kong et al. (2020) validated the 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold as a reversible competitive IDO1 inhibitor with micromolar potency [1]. Procuring 5-(Pyridin-3-yl)indoline thus supports at minimum two distinct target programs, enhancing procurement efficiency for multi-project medicinal chemistry groups.

Quote Request

Request a Quote for 5-(Pyridin-3-yl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.